molecular formula C13H17F2NO2 B12080321 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

Cat. No.: B12080321
M. Wt: 257.28 g/mol
InChI Key: XRNSFFDYWFJYBR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline is an organic compound that features a difluoromethyl group, an oxan-4-ylmethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxan-4-ylmethoxy group: This step involves the reaction of a suitable alcohol with an epoxide under acidic or basic conditions to form the oxan-4-ylmethoxy group.

    Introduction of the difluoromethyl group: This can be achieved through the reaction of a suitable precursor with a difluoromethylating agent such as difluoromethyl iodide or difluoromethyl sulfone.

    Coupling with aniline: The final step involves the coupling of the intermediate with aniline under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-4-(oxan-4-ylmethoxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of an oxan-4-ylmethoxy group.

Uniqueness

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline is unique due to the presence of both the difluoromethyl and oxan-4-ylmethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

3-(difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C13H17F2NO2/c14-13(15)11-7-10(16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6,8,16H2

InChI Key

XRNSFFDYWFJYBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

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